Boc-4-carboxyl-L-phenylalanine

Description

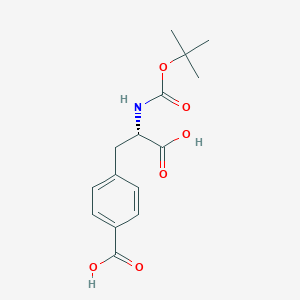

Boc-4-carboxyl-L-phenylalanine (CAS: 160063-50-3) is a modified amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a carboxyl substituent at the para position of the phenyl ring. Its molecular formula is C₁₅H₁₉NO₆, with a molecular weight of 309.31 g/mol . The carboxyl group enhances polarity, making it a versatile intermediate in peptide synthesis, particularly for introducing reactive sites for conjugation or modulating solubility. It is commonly employed in solid-phase peptide synthesis (SPPS) and drug development, where its carboxylic acid moiety can facilitate further functionalization via amide bond formation or metal coordination .

Properties

IUPAC Name |

4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-15(2,3)22-14(21)16-11(13(19)20)8-9-4-6-10(7-5-9)12(17)18/h4-7,11H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKXENJFSWWWQI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Para-Halogenation of L-Phenylalanine

Bromination alternatives, such as N-bromosuccinimide (NBS) in carbon tetrachloride, offer moderate yields but require stringent control over radical initiation.

Conversion of Para-Halide to Carboxyl Group

The transformation of a para-halide to a carboxyl group remains underexplored in the provided sources. However, analogous reactions in aromatic systems suggest two potential pathways:

-

Grignard Reaction with CO₂ : Treatment of the para-iodo intermediate with a Grignard reagent (e.g., Mg) followed by carboxylation with gaseous CO₂ could yield the desired carboxylate, though this method risks epimerization.

-

Palladium-Catalyzed Carbonylation : Using Pd(OAc)₂ as a catalyst and carbon monoxide under high pressure, the halide may be converted to a carboxyl group, as demonstrated in similar aryl halide systems.

Notably, the patents emphasize the utility of organolithium reagents (e.g., n-BuLi) in boronylation reactions. Adapting these conditions for carboxylation would require substitution of the boronating agent with CO₂ or a cyanide source, though experimental validation is needed.

Deprotection and Isolation Strategies

Acidic Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). The patents highlight the importance of pH control during crystallization to ensure high optical purity. For this compound, deprotection at pH < 1 facilitates protonation of the amine, followed by neutralization to pH 3–4 to precipitate the product.

Critical Parameters for Crystallization

Chromatographic Purification

While the patents advocate for silica-free isolation to reduce costs, reversed-phase HPLC remains indispensable for resolving diastereomers. A C18 column with a water/acetonitrile gradient (0.1% TFA) achieves baseline separation, as evidenced by analogous purifications of L-BPA derivatives.

Isotopic Labeling and Scalability

The synthesis of isotopically labeled this compound (e.g., ¹³C or ¹⁵N) follows principles outlined in for ¹⁰B-enriched L-BPA. Key considerations include:

-

Isotope Source : ¹³CO₂ for carboxyl group labeling.

-

Yield Optimization : Microscale reactions (5–10 mmol) mitigate isotopic dilution.

-

Analytical Validation : Mass spectrometry (HRMS) and NMR (¹H, ¹³C) confirm isotopic incorporation.

Scalability to industrial production necessitates continuous-flow systems, as batch processes suffer from heat transfer inefficiencies. The patents report pilot-scale yields of L-BPA exceeding 90%, suggesting analogous potential for carboxyl derivatives.

Environmental and Economic Considerations

Solvent Recovery and Waste Minimization

The ether-type solvents (tetrahydrofuran, 2-methyltetrahydrofuran) recommended in are recoverable via distillation, reducing environmental impact. Additionally, the absence of benzyl ester protection steps eliminates hazardous waste streams associated with hydrogenolysis.

Chemical Reactions Analysis

Key Structural Features and Reactivity

Table 1: Representative Reaction Parameters for Borylation

| Parameter | Value/Detail |

|---|---|

| Temperature | −70°C to −100°C |

| Boronating Agent | Triethyl borate (3–5 equiv) |

| Organolithium Reagent | n-BuLi (3–5 equiv) |

| Yield | >85% (after deprotection) |

Racemization-Free Coupling

The Boc group minimizes racemization during peptide synthesis. Studies on analogous compounds (e.g., Boc-4-iodo-L-phenylalanine) confirm that coupling reagents like Boc-Oxyma (ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate) preserve stereochemistry at the α-carbon, enabling chiral derivatization without epimerization .

Table 2: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₆ |

| Molecular Weight | 309.31 g/mol |

| IUPAC Name | 4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |

| Topological PSA | 113 Ų |

Scientific Research Applications

Peptide Synthesis

Overview: Boc-4-carboxyl-L-phenylalanine is primarily used as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its protective Boc (tert-butoxycarbonyl) group allows for selective reactions without interfering with other functional groups.

Key Points:

- Solid-Phase Peptide Synthesis: The compound facilitates the construction of complex peptide chains, ensuring high purity and yield.

- Diverse Applications: It is utilized in synthesizing biologically active peptides that can mimic natural hormones or neurotransmitters.

Case Study:

A study demonstrated the successful synthesis of a peptide using this compound, achieving a high yield and purity, which was crucial for subsequent biological assays .

Drug Development

Overview: The compound plays a vital role in developing peptide-based pharmaceuticals. Its ability to target specific biological pathways enhances therapeutic efficacy.

Key Points:

- Targeted Therapy: Peptides synthesized with this compound can be designed to interact with specific receptors or enzymes, making them suitable for targeted drug delivery.

- Biopharmaceuticals: Many modern drugs are peptide-based; hence, this compound is integral to this sector.

Case Study:

Research highlighted the development of a peptide drug that effectively inhibited a specific cancer cell line's growth. The incorporation of this compound was essential for the drug's efficacy due to its structural compatibility with target receptors .

Bioconjugation

Overview: this compound is employed in bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules.

Key Points:

- Targeted Drug Delivery Systems: The compound aids in creating conjugates that can deliver drugs precisely to target sites, improving therapeutic outcomes.

- Diagnostic Tools: It is also used in developing biosensors and diagnostic assays by linking biomolecules with detectable labels.

Case Study:

A study on bioconjugation techniques demonstrated how this compound was used to attach peptides to nanoparticles for targeted delivery of chemotherapeutics, significantly enhancing treatment efficacy while minimizing side effects .

Research in Protein Engineering

Overview: Researchers utilize this compound to modify proteins, allowing for the exploration of protein interactions and functions.

Key Points:

- Protein Modification: The compound enables the incorporation of unnatural amino acids into proteins, facilitating studies on protein dynamics and interactions.

- Biotechnology Applications: This modification is crucial for developing novel proteins with enhanced stability or activity.

Case Study:

In a recent study, scientists successfully incorporated this compound into a model protein, allowing for real-time imaging of protein interactions within live cells. This advancement has significant implications for understanding cellular processes .

Self-Assembly and Nanostructuring

Overview: The self-assembly properties of peptides containing this compound are being explored for creating nanostructured materials.

Key Points:

- Nanotube Formation: Studies have shown that peptides can self-organize into nanotubes and microstructures with unique physical properties.

- Biomedical Applications: These nanostructures have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and functionality.

Case Study:

Research demonstrated that peptides derived from Boc-protected amino acids could form nanofibers with piezoelectric properties, making them suitable for biomedical devices .

Mechanism of Action

The mechanism of action of Boc-4-carboxyl-L-phenylalanine primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation. The carboxyl group at the para position of the phenyl ring can also engage in reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Boc-4-Fluoro-L-Phenylalanine

- Substituent : Fluorine (-F)

- Molecular Formula: C₁₄H₁₈FNO₄

- Molecular Weight : 283.29 g/mol

- Key Applications :

- Used in positron emission tomography (PET) imaging due to fluorine-18 incorporation.

- Modulates peptide stability and binding affinity via hydrophobic and electronic effects.

- Notable Properties: Fluorine’s electronegativity enhances metabolic stability and bioavailability .

Boc-4-Methyl-L-Phenylalanine

- Substituent : Methyl (-CH₃)

- Molecular Formula: C₁₅H₂₁NO₄

- Molecular Weight : 279.33 g/mol

- Key Applications :

- Introduces hydrophobicity in peptide design, influencing membrane permeability.

- Used in enzyme inhibitor studies to mimic natural substrates.

- Notable Properties: The methyl group reduces solubility in aqueous media but enhances lipid bilayer interactions .

Boc-4-Benzoyl-L-Phenylalanine

- Substituent : Benzoyl (-C₆H₅CO-)

- Molecular Formula: C₂₁H₂₃NO₅

- Molecular Weight : 369.41 g/mol

- Key Applications :

- Serves as a photoactive crosslinker in photochemistry.

- Used in affinity labeling for protein interaction studies.

- Notable Properties: The bulky aromatic group increases steric hindrance, affecting peptide folding .

Boc-4-Cyano-L-Phenylalanine

- Substituent: Cyano (-CN)

- Molecular Formula : C₁₅H₁₈N₂O₄

- Molecular Weight : 290.31 g/mol

- Key Applications :

- Acts as a vibrational probe in infrared spectroscopy.

- Provides a site for nitrile-to-amine reduction in post-synthetic modifications.

- Notable Properties: The electron-withdrawing cyano group alters electronic density, impacting redox properties .

Boc-4-Borono-L-Phenylalanine

- Substituent : Boronic acid (-B(OH)₂)

- Molecular Formula: C₁₄H₂₀BNO₆

- Molecular Weight : 309.12 g/mol

- Key Applications :

- Critical in boron neutron capture therapy (BNCT) for cancer treatment.

- Binds to tumor cells via overexpressed transporters (e.g., LAT1).

- Notable Properties: Boron-10 enrichment enables neutron-induced cytotoxicity in targeted tissues .

Boc-4-Azido-L-Phenylalanine

- Substituent : Azide (-N₃)

- Molecular Formula : C₁₄H₁₈N₄O₄

- Molecular Weight : 306.32 g/mol

- Key Applications :

- Enables click chemistry (CuAAC) for bioconjugation.

- Used in site-specific protein labeling.

- Notable Properties: Requires stringent safety protocols due to azide’s explosiveness .

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group Properties |

|---|---|---|---|---|

| Boc-4-carboxyl-L-phenylalanine | -COOH | C₁₅H₁₉NO₆ | 309.31 | Polar, acidic, conjugation site |

| Boc-4-fluoro-L-phenylalanine | -F | C₁₄H₁₈FNO₄ | 283.29 | Electronegative, hydrophobic |

| Boc-4-methyl-L-phenylalanine | -CH₃ | C₁₅H₂₁NO₄ | 279.33 | Hydrophobic, steric bulk |

| Boc-4-benzoyl-L-phenylalanine | -C₆H₅CO- | C₂₁H₂₃NO₅ | 369.41 | Aromatic, photoactive |

| Boc-4-borono-L-phenylalanine | -B(OH)₂ | C₁₄H₂₀BNO₆ | 309.12 | Neutron capture, tumor-targeting |

Research Findings and Industrial Relevance

- Boc-4-Borono-L-Phenylalanine: Clinical trials demonstrate its efficacy in BNCT for glioblastoma and head/neck cancers. The boron-10 isotope concentrates in tumors, enabling precise neutron irradiation .

- Boc-4-Azido-L-Phenylalanine : Widely adopted in antibody-drug conjugate (ADC) development, with applications in targeted cancer therapies .

- This compound : Cited in peptide synthesis protocols for introducing carboxyl handles in glycopeptide antibiotics .

Biological Activity

Boc-4-carboxyl-L-phenylalanine (Boc-4-CF) is a derivative of L-phenylalanine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the design of peptide-based drugs and as a biochemical reagent in life sciences research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Structural Properties

This compound has the following structural characteristics:

- Molecular Formula : C15H19NO6

- Molecular Weight : 305.32 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 85-87 °C

- Boiling Point : 426.6 ± 38.0 °C at 760 mmHg

These properties indicate that Boc-4-CF is a stable compound suitable for various laboratory applications .

The biological activity of Boc-4-CF can be understood through its interactions with various biological systems:

-

Enzymatic Activity :

- Boc-4-CF has been shown to influence the activity of enzymes involved in the phenylpropanoid pathway. In particular, studies have demonstrated that it can act as a substrate for phenylalanine ammonia lyase (PAL), which catalyzes the conversion of L-phenylalanine to cinnamic acid, a precursor for numerous secondary metabolites in plants .

-

Cellular Uptake and Incorporation :

- Research indicates that Boc-4-CF can be effectively incorporated into cellular systems, where it participates in metabolic pathways leading to the synthesis of bioactive compounds. For instance, its incorporation into piperamides has been documented, highlighting its role as a precursor in the biosynthesis of important phytochemicals .

-

Antiviral Properties :

- Similar compounds have been studied for their antiviral activities. For example, carbobenzoxy-D-phenylalanine derivatives have shown potential as membrane fusion inhibitors, suggesting that Boc-4-CF might exhibit similar properties by disrupting lipid bilayer integrity and preventing viral entry into host cells .

Research Findings and Case Studies

Several studies have investigated the biological implications of Boc-4-CF:

Table 1: Summary of Key Studies on this compound

Potential Applications

Given its biological activity, this compound has several potential applications:

-

Drug Development :

- Its ability to act as a substrate for key enzymes makes it a candidate for designing enzyme inhibitors or modulators that could be used in treating diseases related to metabolic disorders.

-

Biochemical Research :

- As a biochemical reagent, Boc-4-CF can facilitate studies on amino acid metabolism and enzyme kinetics, providing insights into metabolic pathways.

-

Agricultural Biotechnology :

- The compound's role in plant metabolism could be harnessed to enhance the production of valuable phytochemicals in crops through biotechnological approaches.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for Boc-4-carboxyl-L-phenylalanine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) group to 4-carboxyl-L-phenylalanine via a two-step process: (1) carboxyl protection using Boc anhydride in a basic solvent (e.g., THF or DCM) and (2) deprotection under acidic conditions. Yield optimization requires precise control of temperature (0–25°C), stoichiometric ratios (1:1.2 for substrate:Boc anhydride), and reaction time (4–12 hours). Purity (>97%) is confirmed via HPLC and NMR .

- Key Data :

| Parameter | Optimal Range | Characterization Method |

|---|---|---|

| Temperature | 0–25°C | Reaction monitoring (TLC) |

| Boc Anhydride Ratio | 1.2 equivalents | NMR integration |

| Deprotection Agent | TFA in DCM (1:9 v/v) | LC-MS |

Q. How should researchers characterize this compound to ensure structural fidelity?

- Methodological Answer : Use a combination of:

- NMR : Confirm Boc group presence (δ 1.4 ppm for tert-butyl protons) and carboxylate integration (δ 12–13 ppm for COOH).

- HPLC : Purity assessment with C18 columns (≥95% purity for peptide synthesis).

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+: Calc. 307.3, Obs. 307.2) .

Q. What are the primary applications of this compound in peptide chemistry?

- Methodological Answer : The compound serves as a key intermediate for:

- Solid-Phase Peptide Synthesis (SPPS) : Boc protection prevents undesired side reactions during amide bond formation.

- Site-Specific Modifications : The 4-carboxyl group enables conjugation with fluorescent tags or biotin for structural studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity and pH. Systematic validation involves:

- Testing solubility in DMF, DMSO, and aqueous buffers (pH 2–9).

- Comparing experimental data with computational predictions (e.g., ACD/Labs solubility models). Contradictions are resolved by replicating protocols from peer-reviewed studies and cross-referencing with crystallography data .

Q. What strategies optimize coupling efficiency of this compound in sterically hindered peptide sequences?

- Methodological Answer :

- Activation Reagents : Use HATU or PyBOP instead of DCC for better steric tolerance.

- Solvent Selection : DMF or NMP enhances solubility of bulky residues.

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yields (85% vs. 60%) .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

- Methodological Answer : Degradation pathways include:

- Hydrolysis : Accelerated in humid environments (store at 0–6°C in desiccators).

- Light Sensitivity : Azide-containing derivatives (e.g., Boc-4-azido-L-phenylalanine) require amber vials to prevent photodegradation. Stability is monitored via periodic HPLC checks .

Q. What advanced techniques validate the incorporation of this compound into recombinant proteins?

- Methodological Answer :

- Click Chemistry : Use CuAAC (copper-catalyzed azide-alkyne cycloaddition) with alkyne-functionalized probes.

- MALDI-TOF MS : Detect mass shifts corresponding to modifications (e.g., +227.2 Da for biotin tags).

- Cryo-EM : Map modification sites in large protein complexes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for Boc-protected phenylalanine derivatives?

- Methodological Answer : Variations (e.g., 86–88°C vs. 90–92°C) may stem from:

- Purity Differences : Recrystallize samples using ethyl acetate/hexane mixtures.

- Instrument Calibration : Validate DSC or melting point apparatus with standard references (e.g., pure benzophenone, m.p. 48°C). Cross-check with literature from authoritative journals (e.g., J. Org. Chem.) .

Integration with Emerging Techniques

Q. Can this compound be used in bioorthogonal labeling for live-cell imaging?

- Methodological Answer : Yes, via strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne probes. Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.